Muscalure is a sex pheromone isolated from the cuticle and feces of female houseflies . It has been used in the field of pest control, specifically for the management of housefly populations .
Method of Application: Muscalure is synthesized and then used in traps or toxic bait formulations to attract male houseflies . The presence of Muscalure in these traps enhances their effectiveness, leading to a higher kill rate .
Results: While the results can vary, studies have shown that traps impregnated with Muscalure can catch up to seven times more flies than those without .
Muscalure has also been synthesized for research purposes . The synthesis of Muscalure is of interest to researchers studying sex pheromones and their role in insect behavior .
Method of Application: The synthesis of Muscalure involves a series of chemical reactions, starting from oleic acid or oleonitrile . The process involves reaction with organometallic reagents followed by Huang-Minlon reduction .
Results: The synthesis process has been reported to yield Muscalure in high quantities, making it a viable method for researchers needing this compound for their studies .
Muscalure, scientifically known as (Z)-9-tricosene, is a long-chain hydrocarbon and a prominent insect pheromone produced by female houseflies (Musca domestica). This compound plays a crucial role in the mating behavior of these flies, as it is released to attract males for reproduction. Muscalure is recognized for its distinctive chemical structure, characterized by a double bond at the ninth carbon position of a tricosane chain, which consists of 23 carbon atoms. It has been identified not only in houseflies but also in other dipteran species, serving as an essential component of their communication systems .
Muscalure acts as a sex pheromone for male houseflies. When released by females, it binds to specific olfactory receptors on the antennae of male flies. This binding triggers a series of neural responses that induce the male to fly towards the source of the pheromone, ultimately leading to mating.
Muscalure is generally considered to have low toxicity for humans and other mammals []. However, as with any chemical, it's important to exercise caution when handling it. Here are some safety considerations:
Muscalure undergoes various chemical transformations, primarily involving its formation and degradation. The biosynthesis of muscalure in houseflies begins with nervonic acid, which is converted into an acyl-CoA derivative. This intermediate undergoes reduction to yield (Z)-15-tetracosenal, which is subsequently decarboxylated to form muscalure. This process is mediated by cytochrome P450 enzymes and requires oxygen and nicotinamide adenine dinucleotide phosphate .
In synthetic chemistry, muscalure can be produced through several methods, including:
Muscalure functions primarily as a sex pheromone, crucial for the mating success of female houseflies. Its presence on the cuticle of females significantly enhances male attraction, leading to increased mating rates. Laboratory studies have demonstrated that traps baited with muscalure capture significantly more male flies compared to those without it . Additionally, muscalure is involved in other behavioral interactions among insects, such as communication during the waggle dance in bees .
Several synthesis methods have been developed to produce muscalure:
These methods vary in complexity and yield but provide valuable pathways for both research and commercial applications.
Muscalure's primary application lies in pest control as an attractant in traps designed to capture male houseflies. By luring males away from females, these traps effectively disrupt the reproductive cycle of housefly populations. Commercial products such as Maxforce Quickbayt utilize muscalure for this purpose, making it a critical component in integrated pest management strategies . Additionally, its role as a model compound in studies of insect pheromones contributes to our understanding of chemical ecology.
Research on muscalure has focused on its interactions with various insect species and its effectiveness as a lure. Studies have shown that the addition of muscalure enhances the efficacy of toxic bait formulations for houseflies, leading to improved control measures in agricultural settings . Furthermore, olfactometer tests have confirmed that houseflies exhibit strong behavioral responses to muscalure compared to other compounds, indicating its specificity as a sex attractant .
Muscalure shares structural similarities with several other long-chain hydrocarbons and pheromones. Here are some comparable compounds:
Compound Name | Structure/Characteristics | Unique Aspects |
---|---|---|
(Z)-9-heptacosene | C27H54; similar long-chain structure | Found in various insects; less studied than muscalure |
n-Tricosane | C23H48; saturated hydrocarbon | Lacks the double bond characteristic of muscalure |
(Z)-9-pentacosene | C25H50; unsaturated hydrocarbon | Used in similar ecological contexts but less effective as a pheromone |
(Z)-15-tetracosenal | C23H46O; aldehyde precursor in biosynthesis | Directly involved in the biosynthesis pathway of muscalure |
Muscalure's uniqueness lies in its specific role as a sex pheromone for houseflies and its effectiveness in attracting males for mating purposes. Its distinct chemical structure allows it to elicit strong behavioral responses from male flies, setting it apart from similar compounds.
Irritant